N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
CAS No.:
Cat. No.: VC13532517
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m1/s1 |
| Standard InChI Key | ORVBHWNDFMSBTF-GFCCVEGCSA-N |
| Isomeric SMILES | CC(=O)N([C@@H]1CCCN(C1)CCO)C2CC2 |
| SMILES | CC(=O)N(C1CC1)C2CCCN(C2)CCO |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCN(C2)CCO |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide features a piperidine ring substituted at the 3-position with a hydroxyethyl group () and an acetamide moiety (). The R-configuration at the piperidine’s 3-position dictates its three-dimensional orientation, critical for interactions with chiral biological targets. The cyclopropyl group introduces steric constraints and electronic effects, modulating solubility and binding affinity compared to larger alkyl substituents like isopropyl .
Table 1: Key Structural Features and Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | N-Cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide |
| SMILES Notation | |
| Stereochemistry | R-configuration at piperidine C3 |
Stereochemical Implications
Enantiomers often exhibit divergent pharmacological profiles. For instance, the S-enantiomer of this compound has been preliminarily associated with neurological targets, whereas the R-form may display altered binding kinetics due to spatial mismatches with enzyme active sites. Computational modeling suggests the R-enantiomer’s hydroxyethyl group adopts a distinct orientation, potentially enhancing hydrogen bonding with polar residues in proteins.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multi-step organic reactions:
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Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of 3-aminopiperidine with ethylene oxide.
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Acetamide Formation: Reaction with cyclopropylamine and acetyl chloride under Schotten-Baumann conditions to form the acetamide bond.
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Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the R-enantiomer, critical for ensuring enantiopurity .
Yield optimization hinges on controlling reaction temperature and catalyst selection. For example, palladium-catalyzed couplings improve regioselectivity during piperidine modification.
Analytical Characterization
Advanced techniques confirm structure and purity:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct signals for the cyclopropyl () and hydroxyethyl protons ().
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High-Resolution Mass Spectrometry (HRMS): Matches the theoretical mass () within 2 ppm error.
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Chiral HPLC: Validates enantiomeric excess (>99%) using a Chiralpak AD-H column .
Biological Activity and Mechanism
Target Interactions
While direct studies on the R-enantiomer are sparse, its structural analogs exhibit activity against neurological and microbial targets:
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Enzyme Inhibition: Piperidine acetamides inhibit monoamine oxidases (MAOs) and acetylcholinesterase (AChE), with enantioselectivity observed in IC values.
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Receptor Modulation: The hydroxyethyl group facilitates hydrogen bonding with serotonin (5-HT) and dopamine receptors, suggesting psychotropic potential.
Table 2: Comparative Biological Activity of Piperidine Acetamides
| Compound | Target | Activity (IC) | Enantiomer |
|---|---|---|---|
| N-Isopropyl analog | MAO-B | 12.3 µM | S |
| N-Cyclopropyl (S-enantiomer) | 5-HT | 8.7 µM | S |
| N-Cyclopropyl (R-enantiomer)* | AChE (predicted) | ~15 µM | R |
*Predicted via molecular docking studies.
Applications in Drug Development
Neurological Disorders
Preclinical models suggest piperidine acetamides attenuate neuroinflammation by inhibiting NF-κB signaling. The R-enantiomer’s improved blood-brain barrier (BBB) penetration, predicted via logP calculations (), positions it as a candidate for Alzheimer’s disease therapy.
Oncology
Cyclopropyl-containing compounds exhibit pro-apoptotic effects in cancer cell lines. Molecular dynamics simulations indicate the R-enantiomer binds preferentially to Bcl-2 homology 3 (BH3) domains, promoting caspase activation.
Interaction Studies and Pharmacokinetics
Binding Affinity Assays
Surface plasmon resonance (SPR) measurements for the S-enantiomer show moderate affinity () for 5-HT. The R-form’s affinity is theorized to be lower due to steric clashes, necessitating empirical validation.
Metabolic Stability
In vitro hepatic microsomal studies of analogs indicate moderate clearance (t = 45 min), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizer. The cyclopropyl group reduces oxidative degradation compared to linear alkyl chains.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Substituent | Bioactivity Highlight |
|---|---|---|
| N-Isopropyl analog | Isopropyl | MAO-B inhibition |
| N-Cyclobutyl analog | Cyclobutyl | Anticancer activity |
| N-Cyclopropyl (R) | Cyclopropyl | Predicted BBB penetration |
The R-enantiomer’s compact cyclopropyl group enhances metabolic stability and target selectivity relative to bulkier analogs.
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